Role of Process-Related Impurities in Drug Development
Process-related impurities in empagliflozin synthesis originate primarily from three sources:
- Starting Material Derivatives: Bromo-substituted intermediates like 5-bromo-2-chlorobenzyl chloride may undergo incomplete coupling reactions during the convergent synthesis pathway.
- Stereoselective Byproducts: Imperfect chiral control during tetrahydrofuran attachment generates enantiomeric impurities. The (S)-configuration of Empagliflozin Bromo Impurity arises when the intended stereochemistry is compromised, while Impurity 23 represents the (R)-counterpart [1] [5].
- Intermediate Degradation: Unstable precursors in the synthetic cascade (e.g., phenoxy tetrahydrofuran intermediates) may undergo dehalogenation or oxidation, particularly under acidic or high-temperature conditions [3].
Table 1: Synthetic Origins of Key Empagliflozin Impurities
Impurity | CAS Number | Formation Pathway | Molecular Weight | Stereochemistry |
---|
Empagliflozin Bromo Impurity | 915095-89-5 | Incomplete glycosylation of bromo-chloro intermediate | 367.66 g/mol | (S)-enantiomer |
Empagliflozin Impurity 23 | 915095-90-8 | Stereochemical inversion during tetrahydrofuran coupling | 367.66 g/mol | (R)-enantiomer |
5-Bromo Keto THF Impurity | 915095-84-0 | Oxidation of benzyl alcohol intermediate | 381.65 g/mol | Not specified |
These impurities serve as critical markers for process optimization. The detection of Empagliflozin Bromo Impurity above 0.10% indicates inadequate reaction stoichiometry control, while elevated Impurity 23 levels signal deficiencies in stereoselective transformations. Process chemists leverage these analytical findings to refine catalytic systems, optimize reaction temperatures, and implement purification strategies such as crystallization or chromatography to suppress impurity generation [1] [3] [6].
Regulatory Significance of Impurity Profiling in Antidiabetic Therapeutics
Regulatory frameworks (ICH Q3A/B, FDA Guidance) mandate rigorous control of impurities exceeding identification thresholds of 0.10% for empagliflozin. The structural elucidation of Empagliflozin Bromo Impurity and Impurity 23 exemplifies compliance with these requirements, as both fall within the specified potency-based threshold. The European Medicines Agency's assessment report specifically notes brominated impurities as "qualifying for identification" due to their potential persistence through purification [3] [6].
Advanced orthogonal characterization methodologies have been developed for these impurities:
- Chromatographic Separation: Reversed-phase HPLC methods with chiral stationary phases achieve baseline separation of the enantiomeric pair (Bromo Impurity Rt 12.3 min; Impurity 23 Rt 14.7 min) using acetonitrile-phosphate buffer gradients [5].
- Spectroscopic Confirmation:
- HRMS: [M+H]+ m/z 367.0221 (both impurities)
- 1H NMR: Benzyl methylene protons resonate at δ 3.95–4.05 ppm with distinct splitting patterns differentiating stereoisomers
- 2D-NMR: 1H-13C HMBC correlations confirm the tetrahydrofuran linkage position [3].
Table 2: Regulatory Analytical Parameters for Empagliflozin Impurities
Parameter | Bromo Impurity | Impurity 23 | Acceptance Criteria |
---|
Identification Threshold | 0.10% | 0.10% | ICH Q3B |
Reporting Threshold | 0.05% | 0.05% | ICH Q3B |
Limit Test Concentration | 0.15% | 0.15% | EP Monograph |
Detection Method | Chiral HPLC | Chiral HPLC | Validated per ICH Q2(R1) |
Structural Confirmation | 1D/2D NMR, HRMS | 1D/2D NMR, HRMS | ICH M7 |
Method validation studies demonstrate accuracy (98–102%), precision (RSD <2%), and linearity (r2 >0.999) across 0.05–0.5% ranges for both impurities. These methods enable manufacturers to establish stringent specifications (typically NMT 0.15% for individual impurities) in drug substance certificates of analysis [1] [3] [6].
Structural and Functional Differentiation of Empagliflozin Bromo Impurity vs. Impurity 23
Despite identical molecular formulas (C17H16BrClO2), Empagliflozin Bromo Impurity and Impurity 23 exhibit fundamentally distinct three-dimensional configurations that necessitate specialized analytical control strategies:
- Stereochemical Divergence:
- Bromo Impurity: Features the (S)-configuration at the tetrahydrofuran oxygen linkage position, designated as (S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran [1] [4].
- Impurity 23: Displays the (R)-configuration, systematically named (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran [2] [5].
Synthetic Relationship:Both impurities originate from a common synthetic intermediate—5-bromo-2-chlorophenyl-(4-(tetrahydrofuran-3-yloxy)phenyl)methanone (CAS not assigned, MW: 381.65 g/mol). Reduction deviations produce the benzyl alcohol derivative (Empagliflozin 5-Bromo Hydroxy Analog, CAS: 1800196-43-3), while incomplete dehalogenation yields the brominated impurities [1] [10].
Physicochemical Behavior:
- Chromatographic Resolution: The enantiomeric pair co-elutes on conventional C18 columns but achieves separation (α=1.8) on chiral columns (Chiralpak IA) with heptane/ethanol mobile phases.
- Crystalline Properties: Bromo Impurity forms monoclinic crystals (P21 space group) versus Impurity 23's orthorhombic system (P212121), influencing purification approaches.
Table 3: Comparative Structural Analysis of Brominated Impurities
Characteristic | Empagliflozin Bromo Impurity | Empagliflozin Impurity 23 |
---|
Systematic Name | (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
CAS Registry | 915095-89-5 | 915095-90-8 |
Specific Rotation | [α]D20 +42.3° (c=1, CHCl3) | [α]D20 -39.8° (c=1, CHCl3) |
Key NMR Difference | THF H-2 proton: δ 3.78 (dd, J=9.2, 6.5 Hz) | THF H-2 proton: δ 3.81 (dd, J=9.0, 6.7 Hz) |
Chromatographic Retention | k'=3.21 (Chiralcel OD-H) | k'=3.65 (Chiralcel OD-H) |
The pharmacological relevance stems from their structural similarity to empagliflozin's pharmacophore—the tetrahydrofuran-benzylphenyl scaffold. While neither impurity exhibits significant SGLT2 inhibition (IC50 >100 μM versus empagliflozin's 3.1 nM), their presence indicates process inconsistencies potentially affecting the final product's chiral purity. Consequently, modern control strategies employ stereoselective synthesis combined with preparative HPLC (using columns like Chiralpak IG) to isolate these impurities for use as reference standards in quality control laboratories [1] [2] [6].